molecular formula C15H11Cl2NO4 B3604279 3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid

3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid

Cat. No.: B3604279
M. Wt: 340.2 g/mol
InChI Key: JOOUAWNLHLCOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group substituted with dichloro and methoxy groups, which are attached to an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid typically involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with 3-aminobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar solvents.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-4-methoxybenzaldehyde or 3,5-dichloro-4-methoxybenzoic acid.

    Reduction: Formation of this compound with an amino group.

    Substitution: Formation of derivatives with substituted groups replacing the chlorine atoms.

Scientific Research Applications

3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxybenzoic acid: Shares the dichloro and methoxy substitutions but lacks the amino benzoic acid moiety.

    3-aminobenzoic acid: Contains the amino benzoic acid moiety but lacks the dichloro and methoxy substitutions.

    3,5-dichloro-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of the amino benzoic acid moiety.

Uniqueness

3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid is unique due to the combination of its dichloro, methoxy, and amino benzoic acid moieties. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c1-22-13-11(16)6-9(7-12(13)17)14(19)18-10-4-2-3-8(5-10)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOUAWNLHLCOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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